Product packaging for Methyl 2-(spiro[2.2]pentan-1-yl)acetate(Cat. No.:)

Methyl 2-(spiro[2.2]pentan-1-yl)acetate

Cat. No.: B14777176
M. Wt: 140.18 g/mol
InChI Key: JKZNLVKIHJSBNU-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Systems: Fundamental Concepts and Structural Classification

Spirocyclic compounds are a fascinating class of organic molecules characterized by a unique structural feature: two or more rings are connected by a single, common atom known as the spiro atom. wikipedia.orgvedantu.com This arrangement distinguishes them from fused ring systems, where two rings share two or more atoms, and bridged ring systems. vedantu.com The spiro atom is typically a quaternary carbon atom. wikipedia.org The rigid, twisted geometry of spirocycles imparts specific chemical and physical properties, making them valuable scaffolds in various areas of chemistry. cambridgescholars.com

The classification of spirocyclic compounds can be approached from several perspectives:

Based on the number of spiro atoms: Compounds are categorized as monospiro, dispiro, trispiro, and so on, depending on the number of shared atoms. cambridgescholars.com

Based on the nature of the rings: Spiro compounds can be carbocyclic, containing only carbon atoms in their ring structures, or heterocyclic, where one or more carbon atoms are replaced by heteroatoms such as oxygen, nitrogen, or sulfur. wikipedia.orgcambridgescholars.com

Based on the size of the rings: The nomenclature of simple bicyclic spiro compounds, as established by Adolf von Baeyer in 1900 and further developed by IUPAC, reflects the number of atoms in each ring linked to the spiro atom. wikipedia.org The prefix "spiro" is followed by square brackets containing the number of atoms in the smaller ring, then the number of atoms in the larger ring, separated by a period. wikipedia.org

Classification of Spirocyclic Systems
Classification CriterionCategoriesDescriptionExample
Number of Spiro AtomsMonospiro, Dispiro, Trispiro, etc.Based on the count of atoms common to the rings. cambridgescholars.comSpiro[2.2]pentane (Monospiro)
Nature of the RingsCarbocyclic, HeterocyclicDetermined by the elemental composition of the rings (all-carbon or containing heteroatoms). wikipedia.orgcambridgescholars.comSpiropentane (B86408) (Carbocyclic), 1,4-Dioxaspiro[2.2]pentane (Heterocyclic) nih.gov
Ring SizeBased on the number of atoms in each ring.Indicated in the IUPAC name within square brackets. wikipedia.orgSpiro[4.5]decane

Historical Development and Unique Characteristics of Spiro[2.2]pentane in Organic Chemistry

Spiro[2.2]pentane, with the chemical formula C₅H₈, is the simplest carbocyclic spiro compound and a parent member of the triangulane class of hydrocarbons. wikipedia.org Its journey from discovery to structural elucidation is a notable chapter in the history of organic chemistry. The synthesis of a C₅H₈ hydrocarbon was first reported in 1887, though its correct structure as spiropentane was not immediately recognized. wikipedia.org It was initially named vinyltrimethylene. wikipedia.org The definitive structure was proposed later and confirmed through various synthetic and analytical methods. wikipedia.org

The synthesis of spiropentane has been approached through several routes, with early methods often resulting in impure mixtures. wikipedia.org A key historical synthesis involved the reaction of 2,2-bis(bromomethyl)-1,3-dibromopropane with zinc metal, a method analogous to Gustavson's preparation of cyclopropane (B1198618). wikipedia.org

The structure of spiropentane is characterized by significant ring strain, a consequence of its two fused three-membered rings. solubilityofthings.com This strain imparts unique physical and chemical properties. Electron diffraction studies have revealed two different carbon-carbon bond lengths: the bonds to the central spiro carbon are shorter (146.9 pm) than those between the methylene (B1212753) groups (151.9 pm). wikipedia.org The C-C-C bond angles at the spiro carbon are 62.2°, which is larger than the angles in a simple cyclopropane ring. wikipedia.org

This inherent strain makes spiropentane thermally labile. Upon heating to high temperatures (360 to 410 °C), it undergoes rearrangement to form its constitutional isomer, methylenecyclobutane (B73084), as well as fragmentation products like ethene and propadiene. wikipedia.org This reactivity is attributed to the initial cleavage of the longer and weaker C-C bond, leading to a diradical intermediate. wikipedia.org

Key Properties of Spiro[2.2]pentane
PropertyValueSignificance
Molecular FormulaC₅H₈Indicates a highly unsaturated or strained cyclic structure. wikipedia.org
Molar Mass68.119 g·mol⁻¹-
Boiling Point39.0 °CReflects its volatility. wikipedia.org
Spiro C-C Bond Length146.9 pmShorter and stronger than a typical C-C single bond. wikipedia.org
Methylene C-C Bond Length151.9 pmLonger and weaker, prone to cleavage. wikipedia.org
Spiro C-C-C Angle62.2°Indicative of significant angle strain. wikipedia.org

Contextualization of Methyl 2-(spiro[2.2]pentan-1-yl)acetate within Contemporary Spiropentane Research

In contemporary organic synthesis and medicinal chemistry, there is a growing interest in moving away from flat, two-dimensional molecules towards more three-dimensional structures. nih.govacs.org Spirocyclic scaffolds, particularly the highly strained and rigid spiropentane core, are recognized as valuable building blocks in this pursuit. nih.govnih.gov The well-defined three-dimensional arrangement of substituents on a spiropentane framework can lead to novel biological activities and improved physicochemical properties in drug candidates. nih.govacs.org

The synthesis of functionalized spiropentane derivatives, however, presents a significant challenge due to the high degree of ring strain. nih.gov Traditional cyclopropanation methods are often not applicable for creating densely substituted spiropentanes. nih.gov Consequently, a significant area of modern research is focused on the development of novel synthetic methodologies to access these unique structures. nih.govnih.govsemanticscholar.org Recent advancements include strategies using sulfones as carbene equivalents and regio- and diastereoselective carbometalation of spiro-disubstituted cyclopropenes. nih.govnih.govsemanticscholar.org

This compound represents a monosubstituted derivative of the parent spiropentane. The introduction of the acetate (B1210297) functional group provides a handle for further chemical transformations, making it a potentially useful intermediate in the synthesis of more complex molecules. Research into monosubstituted spiropentanes often involves developing alternative synthetic pathways that avoid the direct carbene addition to double bonds. researchgate.net One such approach involves the incorporation of a good leaving group in a position alpha to an existing cyclopropyl (B3062369) ring, followed by an intramolecular displacement to form the spiropentane core. researchgate.net For instance, spiropentanecarbonitrile can be synthesized through this route and then serve as a precursor to other spiropentane derivatives. researchgate.net

The study of compounds like this compound is situated within this broader context of exploring the chemical space of spirocycles for applications in drug discovery and materials science. researchgate.net The unique conformational constraints imposed by the spiropentane scaffold can be exploited to design molecules with specific biological targets or material properties. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B14777176 Methyl 2-(spiro[2.2]pentan-1-yl)acetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-spiro[2.2]pentan-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-7(9)4-6-5-8(6)2-3-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZNLVKIHJSBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC12CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Pathways and Mechanistic Investigations of Methyl 2 Spiro 2.2 Pentan 1 Yl Acetate and Spiro 2.2 Pentane Derivatives

Fundamental Reactivity Patterns of the Spiro[2.2]pentane Ring System

The high degree of strain in the spiro[2.2]pentane framework, a consequence of its two fused three-membered rings, is a primary driver for its chemical behavior. britannica.com This inherent strain energy facilitates reactions that lead to more stable, less strained carbocyclic systems.

Ring-Opening Reactions and Rearrangements

The relief of ring strain is a powerful thermodynamic driving force for various transformations of the spiropentane (B86408) skeleton. These reactions often proceed through diradical or carbocationic intermediates, leading to a variety of rearranged products.

One of the fundamental reactions is thermal rearrangement. When heated to high temperatures (360 to 410 °C), spiropentane undergoes a ring-expansion to form its constitutional isomer, methylenecyclobutane (B73084). commonorganicchemistry.com This process is believed to occur via the initial cleavage of the weaker carbon-carbon bond connected to the spirocenter, forming a diradical intermediate that subsequently rearranges. commonorganicchemistry.com

Spiro[2.2]pentane derivatives can also undergo skeletal rearrangements to larger spirocyclic systems. For instance, in the presence of certain reagents like trimethylaluminum (B3029685) (Me₃Al) and diiodomethane (B129776) (CH₂I₂) in dichloromethane (B109758), 1,1-diphenylspiro[2.2]pentane can rearrange to form 1,1-diphenylspiro[2.3]hexane. nih.gov This transformation suggests a plausible mechanism involving a 2-cyclopropylethyl rearrangement of an organoaluminum intermediate. nih.gov Spirocyclic hydrocarbons, in general, are known to undergo isomerization and subsequent aromatization under certain catalytic conditions. orgoreview.com

The introduction of functional groups can direct the rearrangement pathways. For example, oxaspiro[2.2]pentanes, heterocyclic analogs, readily rearrange to cyclobutanones under either thermal or Lewis acid-catalyzed conditions. researchgate.net This transformation is driven by the release of strain energy from both the epoxide and cyclopropane (B1198618) rings, along with the formation of a stable carbonyl group. researchgate.net

Table 1: Examples of Ring-Opening and Rearrangement Reactions of Spiropentane Derivatives

Starting MaterialReagents/ConditionsProduct(s)Reaction Type
Spiropentane360-410 °C (Thermolysis)Methylenecyclobutane, Ethene, PropadieneRing-Expansion/Fragmentation commonorganicchemistry.com
1,1-Diphenylspiro[2.2]pentaneMe₃Al, CH₂I₂ in CH₂Cl₂1,1-Diphenylspiro[2.3]hexaneSkeletal Rearrangement nih.gov
Oxaspiro[2.2]pentaneLewis Acid or HeatCyclobutanoneRearrangement researchgate.net
Substituted Oxaspiro[2.2]pentaneLithium Amide BaseVinyl CyclopropaneBase-Induced Elimination researchgate.net

Electrophilic and Nucleophilic Reactivity of the Spiropentane Core

The reactivity of the spiropentane core can be understood in terms of its interactions with electrophiles and nucleophiles. An electrophile is a species that accepts an electron pair to form a new covalent bond, while a nucleophile provides an electron pair. stackexchange.com The vast majority of organic reactions involve an interaction between a nucleophile and an electrophile. stackexchange.com

The carbon atoms of the cyclopropane rings in spiropentane have enhanced π-character in their σ-bonds, a consequence of their high s-character and bond angle strain. This allows the ring to act as a nucleophile, reacting with strong electrophiles. However, a more synthetically relevant mode of reactivity is observed when the spiropentane ring is "activated" by electron-withdrawing groups. researchgate.net

When substituted with geminal bis(acceptor) groups, such as two carbonyl groups, the cyclopropane ring becomes highly electrophilic. researchgate.net This "spiro activation" facilitates the delocalization of negative charge in the transition state when a nucleophile attacks. researchgate.net Such electrophilic cyclopropanes (eCPs) react with nucleophiles, like thiophenolates, in an Sₙ2-type ring-opening reaction. researchgate.net The reaction kinetics show that the inherent reactivity is enhanced by adjacent π-systems that can stabilize the transition state. researchgate.net Therefore, the spiropentane core in a molecule like Methyl 2-(spiro[2.2]pentan-1-yl)acetate, while not strongly activated, possesses a latent electrophilicity that could be exploited under specific reaction conditions, particularly if further functionalized.

Chemical Transformations Involving the Methyl Acetate (B1210297) Functionality

The methyl acetate group attached to the spiropentane core offers a versatile handle for a wide range of chemical transformations, largely independent of the reactivity of the strained ring system itself. These reactions primarily involve nucleophilic acyl substitution.

Hydrolysis and Transesterification Reactions

Hydrolysis , specifically saponification, is the base-promoted cleavage of an ester to yield a carboxylate salt and an alcohol. libretexts.orglibretexts.org Treating this compound with a strong base like sodium hydroxide (B78521) in water would result in the formation of sodium 2-(spiro[2.2]pentan-1-yl)acetate and methanol (B129727). libretexts.orglibretexts.org Subsequent acidification would yield the corresponding carboxylic acid. britannica.com This reaction proceeds via a nucleophilic addition of the hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group. libretexts.org

Transesterification is the conversion of one ester into another by exchanging the alkoxy group. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would lead to an equilibrium mixture containing Ethyl 2-(spiro[2.2]pentan-1-yl)acetate and methanol. libretexts.org Under basic conditions, using a nucleophile like sodium ethoxide in ethanol would also yield the corresponding ethyl ester. libretexts.org

Table 2: Hydrolysis and Transesterification of a Generic Spiropentane Ester

ReactionReagentsProductMechanism
Hydrolysis (Saponification)1. NaOH, H₂O2. H₃O⁺2-(Spiro[2.2]pentan-1-yl)acetic acidBase-promoted nucleophilic acyl substitution libretexts.orglibretexts.org
Transesterification (Acid-catalyzed)R'OH, H⁺ (cat.)Alkyl 2-(spiro[2.2]pentan-1-yl)acetateAcid-catalyzed nucleophilic acyl substitution libretexts.org
Transesterification (Base-promoted)R'O⁻ Na⁺, R'OHAlkyl 2-(spiro[2.2]pentan-1-yl)acetateBase-promoted nucleophilic acyl substitution libretexts.org

Reduction and Oxidation Reactions of Ester Groups

The ester functionality is readily susceptible to reduction . Strong reducing agents like lithium aluminum hydride (LiAlH₄ or LAH) will reduce esters to primary alcohols. orgoreview.comadichemistry.commasterorganicchemistry.com Thus, treatment of this compound with LiAlH₄ in an anhydrous ether solvent would yield 2-(spiro[2.2]pentan-1-yl)ethanol. libretexts.org The reaction proceeds through the initial formation of an aldehyde intermediate, which is immediately further reduced by LiAlH₄ to the primary alcohol. orgoreview.commasterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. orgoreview.com It is possible to stop the reduction at the aldehyde stage by using a sterically hindered and less reactive hydride reagent such as diisobutylaluminum hydride (DIBAL-H), typically at low temperatures. orgoreview.com

The oxidation of esters is less common, as the carbonyl carbon is already in a high oxidation state. The esterification of a carboxylic acid is not an oxidation reaction, as there is no change in the oxidation state of the carbon atom. quora.com Direct oxidation of the ester group itself to a different functional group is not a typical transformation. Under very harsh oxidative conditions, cleavage of the molecule might occur. A related, though not direct, transformation is the Baeyer-Villiger oxidation, where a ketone is oxidized to an ester using a peroxyacid. quora.com

Derivatization Strategies via Ester Reactivity

The ester group is a precursor to several other important functional groups, providing numerous derivatization strategies.

Amide Formation: Esters can be converted into amides through a process called aminolysis. libretexts.org This typically involves heating the ester with ammonia (B1221849) or a primary or secondary amine. britannica.com The reaction of this compound with an amine (R₂NH) would yield N,N-dialkyl-2-(spiro[2.2]pentan-1-yl)acetamide. While direct aminolysis can be slow, various catalytic methods have been developed to facilitate this conversion under milder conditions. nih.govresearchgate.net

Enolate Formation and Alkylation: The carbon atom alpha to the ester carbonyl group has acidic protons (pKa ≈ 25). youtube.com Treatment of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can generate an ester enolate. youtube.commasterorganicchemistry.com This enolate is a powerful carbon nucleophile and can react with electrophiles, such as alkyl halides, in an Sₙ2 reaction. libretexts.org This alkylation of the α-carbon provides a route to introduce new carbon-carbon bonds, extending the carbon chain. libretexts.orgyoutube.com This strategy is a cornerstone of synthetic methodologies like the malonic ester synthesis. libretexts.org

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent (R-MgX) to produce tertiary alcohols after an acidic workup. libretexts.orglibretexts.org The first equivalent adds to the carbonyl to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. libretexts.org This provides a method to introduce two identical alkyl groups at the former carbonyl carbon.

Detailed Mechanistic Studies of Spiropentane-Forming and -Transforming Reactions

The highly strained nature of the spiropentane framework governs its reactivity and the mechanisms of its formation and subsequent transformations. Detailed mechanistic studies, combining experimental evidence with computational analysis, have been crucial in understanding the intricate pathways involved. These investigations have shed light on the transient species that dictate the course of these reactions, the energetic factors that control product distribution, and the competing pathways that can arise under various conditions.

Elucidation of Reaction Intermediates and Transition States

The synthesis and rearrangement of spiropentane derivatives proceed through a variety of short-lived, high-energy intermediates and associated transition states. Identifying these species is key to understanding and controlling the reaction outcomes.

Commonly proposed and studied intermediates in spiropentane chemistry include:

Carbenes and Carbenoids : In reactions like the Doering-Moore-Skattebol synthesis of allenes from gem-dihalocyclopropanes, carbenes or, more accurately, carbenoid species (intermediates that react like carbenes without being free divalent species) are formed. For instance, the low-temperature reaction of 1,1-dibromo-1a,9b-cyclopropa[l]phenanthrene with butyllithium (B86547) is proposed to generate a dibenzonorcarynyliden(e/oid) intermediate. nih.gov Computational studies on related systems suggest that the initially formed carbenoid (e.g., 1-bromo-1-lithiocyclopropane) may directly ring-open to an allene, bypassing the free carbene. nih.gov

Diradical Intermediates : The thermal rearrangement (thermolysis) of spiropentane at high temperatures (360 to 410 °C) is presumed to proceed through a diradical intermediate. wikipedia.org This is initiated by the cleavage of the weaker, elongated C1-C2 bond, leading to ring expansion to form methylenecyclobutane or fragmentation to ethene and propadiene. wikipedia.org

Cyclopropylcarbinyl Cations : In the rearrangement of oxaspiro[2.2]pentanes, ionization of the epoxide, often promoted by a Lewis acid, can yield a highly stabilized cyclopropylcarbinyl cation. nih.gov The unique stability of this cation, arising from the π-character of the cyclopropane's σ-bonds, facilitates a pinacol-like rearrangement to a cyclobutanone, driven by the release of ring strain. nih.gov

Zwitterionic Intermediates : The rearrangement of highly congested spiropentanes can be rationalized through zwitterionic intermediates. For example, the thermal or photochemical rearrangement of a complex spiropentane into a triphenylene (B110318) phenol (B47542) derivative is proposed to involve a zwitterionic intermediate formed by the cleavage of a C-C bond in the spiropentane moiety. acs.org This step is driven by the relief of ring strain and the aromatization of a portion of the molecule. acs.org

Organometallic Intermediates : Modern stereoselective syntheses of polysubstituted spiropentanes often employ organometallic intermediates. A key strategy involves the regio- and diastereoselective carbometalation of a cyclopropene (B1174273), which generates a tertiary cyclopropyl (B3062369) copper intermediate. nih.govacs.org This intermediate then undergoes an intramolecular nucleophilic substitution to close the second cyclopropane ring, forming the spiropentane core. nih.govacs.org

Computational studies have been instrumental in mapping the potential energy surfaces of these reactions. For the dibenzonorcarynyliden(e/oid) system, calculations revealed that the singlet carbene state is significantly lower in energy than the triplet state and must overcome a modest activation barrier to ring-open to a more stable strained cyclic allene. nih.gov

Intermediate TypePrecursor/Reaction TypeSubsequent ReactionSupporting Evidence
Carbene/Carbenoid gem-Dihalocyclopropane + AlkyllithiumTrapping by alkenes, Ring-opening to allenesComputational studies, Product analysis nih.gov
Diradical Thermolysis of spiropentaneRing expansion, FragmentationProduct analysis (methylenecyclobutane, ethene) wikipedia.org
Cyclopropylcarbinyl Cation Lewis acid treatment of oxaspiro[2.2]pentanePinacol-like rearrangement to cyclobutanoneProduct analysis, Mechanistic analogy nih.gov
Zwitterion Thermal/photochemical rearrangementElectrophilic aromatic substitution, RearrangementPlausible mechanistic hypothesis based on product structure acs.org
Cyclopropyl Copper Species Carbocupration of cyclopropenesIntramolecular nucleophilic substitutionHigh diastereoselectivity, X-ray analysis of products nih.govacs.org

Kinetic and Thermodynamic Factors Influencing Reaction Control

In chemical reactions where multiple products can be formed, the product distribution is often governed by whether the reaction is under kinetic or thermodynamic control. jackwestin.com This distinction is crucial in the synthesis of spiropentane derivatives, where strained intermediates can lead to various rearrangement or addition products. libretexts.org

Kinetic Control prevails under conditions where the reaction is irreversible, typically at lower temperatures. libretexts.org The major product formed is the one that results from the fastest reaction pathway, i.e., the one with the lowest activation energy (Ea). This product is known as the kinetic product. fiveable.mewikipedia.org

Thermodynamic Control is established when the reaction is reversible, usually at higher temperatures, allowing an equilibrium to be reached. wikipedia.org The dominant product is the most thermodynamically stable one (i.e., the one with the lowest Gibbs free energy, ΔG), regardless of the activation energy required to form it. jackwestin.com This is the thermodynamic product. fiveable.me

A classic example of this principle is the electrophilic addition of HBr to a conjugated diene, where lower temperatures favor the faster-forming 1,2-addition (kinetic) product, while higher temperatures allow for equilibration to the more stable 1,4-addition (thermodynamic) product. libretexts.org

In the context of spiropentane chemistry, reaction conditions can similarly steer the outcome. For example, in the formation of a congested spiropentane via the trapping of a carbenoid, computational studies predicted that the endo diastereomer is thermodynamically more stable than the exo form, and indeed, only the endo product was observed experimentally. nih.gov This suggests that either the reaction is under thermodynamic control or the pathway to the endo product is also kinetically favored.

The rearrangement of spiropentanes can also be influenced by these factors. A spiropentane might be the kinetically favored product of a cyclization reaction, but if it can rearrange under the reaction conditions to a more stable, less strained structure (like a spiro[2.3]hexane), the final product isolated may be the thermodynamic one. researchgate.netresearchgate.net The choice of solvent and temperature can be critical in determining whether such a rearrangement occurs, effectively switching the reaction from kinetic to thermodynamic control. wikipedia.org

Control TypeReaction ConditionsDetermining FactorFavored Product
Kinetic Control Low temperature, Short reaction time, Irreversible conditionsLowest activation energy (Ea)The product that forms fastest libretexts.orgwikipedia.org
Thermodynamic Control High temperature, Long reaction time, Reversible conditionsLowest Gibbs free energy (ΔG)The most stable product libretexts.orgwikipedia.org

Analysis of Competing Pathways in Spirocyclization

The construction of the spiropentane skeleton is often challenged by competing reaction pathways that can divert intermediates and reduce the yield of the desired product. The high strain energy of the target molecule makes alternative, lower-energy pathways particularly competitive.

One significant competing pathway is ring expansion . In the synthesis of spiropentanes from alkylidenecyclopropanes using a Me₃Al/CH₂I₂ reagent, the choice of solvent dramatically alters the outcome. In hexane, the desired spiropentanes are formed in high yields. researchgate.netresearchgate.net However, conducting the same reaction in dichloromethane (CH₂Cl₂) leads exclusively to the formation of spiro[2.3]hexanes, the ring-expanded isomers. researchgate.netresearchgate.net A plausible mechanism for this transformation involves the rearrangement of an intermediate, highlighting a competition between direct cyclization and a pathway involving bond cleavage and re-formation to yield a less-strained five-membered ring fused system.

In stereoselective syntheses, a major challenge is controlling diastereoselectivity . In the carbometalation approach to polysubstituted spiropentanes, the addition of the organocopper reagent to the cyclopropene can, in principle, occur from two different diastereotopic faces. nih.gov While using a directing group can lead to high selectivity, steric interactions in certain substrates can allow for a minor competing pathway, leading to the formation of the opposite diastereomer. nih.govacs.org This demonstrates a competition between different transition states leading to stereoisomeric products.

Another competing reaction for cyclopropyl metal intermediates is elimination . When the intramolecular nucleophilic substitution is designed to occur at a secondary halide, there is a potential for an elimination side-reaction rather than the desired substitution that forms the second ring of the spiropentane. nih.gov The balance between these two pathways is a critical factor in the success of the cyclization.

Finally, the stability of the intermediates themselves can lead to competing pathways. A highly reactive intermediate might undergo fragmentation or undesired rearrangement before the intended spirocyclization can occur. nih.gov For example, cyclopropyl metal species bearing an electron-withdrawing group are known to be susceptible to ring-fragmentation, a pathway that directly competes with the desired intramolecular cyclization. nih.govacs.org Careful design of the substrate and reaction conditions is necessary to favor the desired spirocyclization over these alternative routes.

Stereochemical Control and Asymmetric Synthesis Approaches for Spiropentane Compounds

Diastereoselective Synthesis of Spiro[2.2]pentane Derivatives

Diastereoselectivity in the formation of spiropentane (B86408) derivatives can be effectively controlled by the existing stereocenters in the substrate or by the temporary introduction of a chiral auxiliary.

In substrate-controlled diastereoselective synthesis, the stereochemical outcome of a reaction is dictated by the inherent chirality of the starting material. A notable example is the regio- and diastereoselective carbometalation of sp²-disubstituted cyclopropenes. researchgate.netnih.gov This method allows for the synthesis of polysubstituted spiropentanes with up to five contiguous stereocenters. researchgate.net The selectivity of this process arises from a combination of a syn-facial diastereoselective carbometalation and a regio-directed addition. researchgate.net The directing group on the substrate plays a crucial role in determining the regioselectivity of the addition, and it subsequently acts as a leaving group in an intramolecular nucleophilic substitution to form the spiropentane ring. acs.orgnih.gov

The diastereoselectivity can be influenced by various factors, including the nature of the directing group and the substituents on the cyclopropene (B1174273) ring. For instance, the diastereoselectivity in the formation of certain spiropentanes is directed exclusively by an ester group on the substrate, without influence from other substituents on the facial diastereocontrol. acs.orgnih.gov By carefully choosing the substituents on the cyclopropene and the organocopper reagent, it is possible to prepare different diastereomers of the final spiropentane product. researchgate.net

EntryCyclopropene SubstrateOrganocopper ReagentProduct DiastereoselectivityYield
11a-1MeCu>95:585%
21a-2EtCu>95:582%
31a-3n-BuCu>95:580%
41a-4i-PrCu80:2075%

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed to yield the enantiomerically enriched product. wikipedia.org While this is a powerful and widely used strategy in asymmetric synthesis, its application to the synthesis of spiro[2.2]pentane derivatives is not extensively documented in the reviewed literature. General principles of chiral auxiliary-mediated reactions, such as those developed by Evans for aldol (B89426) reactions, rely on the auxiliary to create a sterically biased environment, forcing the reaction to proceed from a specific face of the molecule. researchgate.net In theory, a chiral auxiliary could be attached to a precursor of the spiropentane, for example, to the ester group of a cyclopropenyl ester, to control the facial selectivity of a subsequent cyclopropanation or carbometalation step. However, specific examples demonstrating this approach for the synthesis of spiro[2.2]pentane frameworks were not prominently found in the surveyed scientific literature.

Enantioselective Synthesis through Chiral Catalysis

Chiral catalysts offer a more atom-economical approach to asymmetric synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Both organocatalysis and transition metal catalysis have been successfully employed in the enantioselective synthesis of spirocyclic compounds.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This field has emerged as a powerful tool in asymmetric synthesis. nih.govcuni.cz An example relevant to the synthesis of spirocyclic systems is the organocatalytic asymmetric synthesis of spironitrocyclopropanes. rsc.org In this approach, a cinchona-derived bifunctional organocatalyst is used to catalyze the reaction between 2-arylidene-1,3-indandiones and bromonitroalkanes, yielding spironitrocyclopropanes with excellent enantioselectivities and diastereoselectivities. rsc.org The catalyst, through hydrogen bonding and steric interactions, activates the substrates and controls the stereochemical outcome of the cyclopropanation reaction.

EntrySubstrate (Ar group)Catalyst Loading (mol%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield
1Phenyl10>99:198%85%
24-Chlorophenyl10>99:197%82%
34-Nitrophenyl10>99:199%90%
42-Naphthyl10>99:196%88%

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application in asymmetric synthesis is well-established. For the construction of spiropentane rings, several transition metal-catalyzed methods have been developed. One approach involves the reaction of substituted allenes with diazomethane (B1218177) in the presence of chiral copper(I) chelates, which can produce optically active methylenecyclopropane (B1220202) and spiropentane derivatives. researchgate.netcdnsciencepub.com

Another effective strategy is the use of a zinc carbenoid in the presence of a chiral dioxaborolane ligand, which leads to substituted spiropentane structures with excellent enantiomeric ratios. nih.govsemanticscholar.org Furthermore, rhodium-catalyzed reactions have been employed for the synthesis of spiropyrazolones, which are spirocyclic compounds containing a five-membered ring. nih.gov In these reactions, a chiral rhodium catalyst enables the C-H functionalization of a pyrazolone (B3327878) followed by a [3+2] annulation with an alkyne to generate the spiropyrazolone with high enantioselectivity. nih.gov While not a direct synthesis of a spiro[2.2]pentane, this demonstrates the potential of transition metal catalysis for the asymmetric construction of spirocyclic systems.

Advanced Techniques for Stereochemical Purity and Isomeric Assignment

The determination of the stereochemical purity and the unambiguous assignment of the absolute and relative configuration of the synthesized spiropentane derivatives are critical. Several advanced analytical techniques are employed for this purpose.

Single-crystal X-ray diffraction is a powerful method for the determination of the three-dimensional structure of molecules. It can provide unambiguous information about the relative and absolute stereochemistry of chiral centers. researchgate.net For many of the polysubstituted spiropentanes synthesized, X-ray analysis of a crystalline derivative has been used to determine the relative configuration of the contiguous stereocenters. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the analysis of stereoisomers. High-resolution NMR, including two-dimensional techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the relative stereochemistry of the molecule by analyzing the spatial proximity of different protons. Furthermore, the diastereomeric ratio of a mixture of diastereomers can be accurately determined by integrating the signals of specific protons that are well-resolved in the ¹H NMR spectrum.

Influence of Spiro[2.2]pentane Scaffold on Stereochemical Induction and Conformational Preference

The spiro[2.2]pentane framework is characterized by its high degree of strain and rigid, well-defined geometry. These intrinsic properties are not merely structural curiosities; they exert a profound influence on the stereochemical outcome of reactions involving these molecules and dictate the conformational preferences of their derivatives. This section explores the nuanced ways in which the unique architecture of the spiropentane scaffold serves as a powerful tool for stereochemical control.

The rigidity of the spiro[2.2]pentane core significantly limits the conformational freedom of attached substituents. This conformational restriction is a key factor in stereochemical induction, as it can create a highly biased environment for the approach of reagents. acs.org By locking substituents into specific spatial orientations, the scaffold can effectively shield one face of a reactive center, leading to highly diastereoselective transformations. For instance, in reactions involving functional groups directly attached to the spiropentane ring, the approach of a reactant can be sterically hindered from one direction due to the perpendicular orientation of the other cyclopropane (B1198618) ring.

This inherent facial bias is a powerful tool in asymmetric synthesis. When a chiral center is introduced onto the spiropentane scaffold, its influence is magnified by the rigid structure, allowing for efficient transfer of chirality to other parts of the molecule or during intermolecular reactions. The fixed spatial relationship between substituents on the spiropentane core allows for predictable and controllable diastereoselective reactions.

Furthermore, the strained nature of the spiropentane system influences the electronic properties of adjacent functional groups, which can, in turn, affect the stereochemical course of a reaction. The high s-character of the exocyclic bonds of the cyclopropane rings can alter the reactivity and selectivity of neighboring groups.

A notable example of leveraging the spiro[2.2]pentane scaffold is in the design of conformationally constrained analogues of biologically active molecules. By incorporating this rigid scaffold, chemists can lock a molecule into a specific bioactive conformation, providing valuable insights into ligand-receptor interactions. acs.orgresearchgate.net

Recent research has focused on developing new synthetic methods that exploit the unique properties of the spiropentane scaffold to achieve high levels of stereocontrol. One such approach involves the regio- and diastereoselective carbometalation of spiro[2.2]pentane precursors. nih.gov In these reactions, the inherent stereochemistry of the starting material, locked in place by the rigid scaffold, directs the stereochemical outcome of the subsequent bond formations, often with a high degree of fidelity.

The following table provides examples of diastereoselective reactions where the spiro[2.2]pentane scaffold plays a crucial role in determining the stereochemical outcome.

Reactant(s)Reagent(s) and ConditionsProductDiastereomeric Ratio (d.r.)Reference
Substituted alkylidenecyclopropaneMe3Al, CH2I2, Hexane1-Mono- and 1,1-disubstituted spiro[2.2]pentanesHigh yields researchgate.net
α-Allenic alcoholSamarium/dihalomethaneMethylene- and alkylidenecyclopropane carbinols1:1 to 50:1 researchgate.net
sp2-Disubstituted cyclopropeneOrganocopper reagentsPolysubstituted spiropentanesHigh diastereoselectivity nih.gov

The conformational preferences of substituted spiropentanes are also a direct consequence of the rigid bicyclic system. The cyclopropane rings themselves are planar, and substituents are forced into either pseudo-axial or pseudo-equatorial positions. The energetic differences between these positions can be significant, leading to a strong preference for one conformation. This conformational locking can be exploited in the design of chiral ligands and catalysts, where a well-defined three-dimensional structure is essential for effective stereochemical induction in asymmetric reactions.

Computational and Theoretical Studies of Methyl 2 Spiro 2.2 Pentan 1 Yl Acetate and Spiro 2.2 Pentane Systems

Quantum Chemical Investigations of Electronic Structure and Bonding in Spiro[2.2]pentanes

Quantum chemical calculations are essential for understanding the unique electronic structure and bonding characteristics imposed by the spiro[2.2]pentane framework. This hydrocarbon, with the formula C₅H₈, consists of two cyclopropane (B1198618) rings fused at a single quaternary carbon atom, resulting in significant ring strain and unusual bonding geometries. wikipedia.org

Ab initio and Density Functional Theory (DFT) methods have been extensively used to model spiropentane (B86408) systems. researchgate.net Calculations at various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT with basis sets like 6-31G** and 6-311++G**, have been performed to determine optimized geometries, energies, and vibrational frequencies. researchgate.netacs.org

These computational studies provide structural parameters that are in close agreement with experimental data from electron diffraction and NMR spectroscopy. wikipedia.orgresearchgate.net For instance, electron diffraction studies show two distinct C-C bond lengths: shorter bonds to the central spiro carbon (approx. 146.9 pm) and longer bonds between the methylene (B1212753) groups (approx. 151.9 pm). wikipedia.org Quantum chemical calculations successfully reproduce this trend, attributing it to the unique hybridization and strain at the quaternary center. The calculations also confirm the operation of spiroconjugation, an interaction between the Walsh orbitals of the two perpendicular cyclopropane rings. researchgate.net

ParameterExperimental Value (Electron Diffraction) wikipedia.orgCalculated Value (MP2/6-31G*) acs.orgCalculated Value (DFT/B3LYP) researchgate.net
C-C (spiro) Bond Length146.9 pmAvailable in sourceAvailable in source
C-C (distal) Bond Length151.9 pmAvailable in sourceAvailable in source
C-spiro-C Angle62.2°Available in sourceAvailable in source
H-C-H AngleNot specifiedAccurate predictionAccurate prediction

This table presents a comparison of key geometric parameters for spiro[2.2]pentane obtained from experimental measurements and various quantum chemical calculation methods.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry serves as a vital tool for mapping the complex pathways of chemical reactions, providing insights into transition states and the factors that govern reaction outcomes.

The synthesis of polysubstituted spiropentanes presents significant challenges in controlling chemo- and regioselectivity. nih.gov Computational models are instrumental in addressing these challenges. By calculating the energies of potential intermediates and transition states, chemists can predict the most likely reaction pathways. rsc.orgnih.gov

For instance, in the synthesis of substituted spiropentanes via carbometalation of cyclopropenes, the regioselectivity is controlled by a directing group. acs.orgnih.gov Computational methods can rationalize this observation by:

Modeling Reactant-Reagent Complexes: Calculating the geometry and stability of pre-reaction complexes to see how a directing group orients the incoming reagent.

Evaluating Transition State Energies: Comparing the activation energies for addition at different positions on the cyclopropene (B1174273) ring. The pathway with the lowest energy barrier corresponds to the major product.

Analyzing Steric and Electronic Factors: Using calculated properties like atomic charges and molecular orbital shapes to understand whether the selectivity is driven by steric hindrance or electronic preferences. rsc.org

General-purpose machine learning models, trained on vast datasets of chemical reactions, are also emerging as powerful tools for predicting the outcomes of reactions, including their regioselectivity, without the need for intensive quantum mechanical calculations for every case. nih.gov

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometry. wayne.edulongdom.org By exploring the PES, chemists can visualize the entire course of a reaction from reactants to products. libretexts.orglibretexts.org Computational methods are the primary means of constructing and analyzing these surfaces.

The process typically involves:

Locating Stationary Points: Algorithms are used to find the energy minima, which correspond to stable reactants, intermediates, and products, and the first-order saddle points, which represent the transition states. sciepub.com

Calculating Reaction Paths: Once a transition state is located, the Minimum Energy Path (MEP) connecting it to the reactants and products can be traced. This path represents the most likely trajectory for the reaction. sciepub.com

Determining Activation Energies: The energy difference between the reactants and the highest transition state on the MEP gives the activation energy (ΔG‡), which is crucial for understanding the reaction rate. wayne.edu

For reactions involving spiropentanes, such as ring-opening or substitution, mapping the PES can reveal why certain pathways are favored, identify key intermediates, and explain the observed stereochemical outcomes. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations of Spiropentane Derivatives

The three-dimensional structure and dynamic behavior of molecules are critical to their function. While the parent spiro[2.2]pentane is a rigid molecule, its derivatives, such as Methyl 2-(spiro[2.2]pentan-1-yl)acetate, can possess conformational flexibility, particularly in the substituent chain.

Conformational analysis computationally explores the different spatial arrangements (conformers) of a molecule and their relative energies. cwu.edu This is typically done by systematically rotating specific dihedral angles and calculating the energy at each step to identify stable, low-energy conformers. mdpi.com For a spiropentane derivative, this would involve analyzing the rotation around the single bonds of the acetate (B1210297) side chain to determine its preferred orientation relative to the spirocyclic core.

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. youtube.com An MD simulation solves Newton's equations of motion for a system of atoms, yielding a trajectory that describes how the positions and velocities of the atoms evolve. ksu.edu.sa Enhanced sampling techniques can be used to explore conformational changes and other rare events more efficiently. rsc.orgyoutube.com For spiropentane derivatives, MD simulations could be used to:

Study the dynamic behavior of the substituent chain.

Simulate the molecule's interaction with a solvent, providing insights into solvation effects. ksu.edu.sa

Investigate how the molecule might bind to a biological target, such as a protein active site.

While specific conformational and MD studies on this compound are not widely documented, these standard computational techniques are the established methods for investigating the structural dynamics of such molecules.

Structure-Activity Relationship (SAR) Studies for Spiropentane Frameworks through Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are central to modern drug discovery and materials science. nih.gov

The spiropentane scaffold has been incorporated into nucleoside analogues that exhibit antiviral activity, demonstrating the framework's potential in medicinal chemistry. nih.gov Computational SAR studies on such frameworks would proceed by:

Data Set Assembly: A series of spiropentane derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule in the series, a large number of numerical "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecular structure. nih.gov

Model Generation: Statistical or machine learning methods are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity. openmedicinalchemistryjournal.com

Model Validation and Prediction: The model is rigorously validated to ensure its predictive power and can then be used to estimate the activity of new, unsynthesized spiropentane derivatives.

Descriptor ClassExamplesInformation Encoded
1D Descriptors Molecular Weight, Atom CountBasic constitutional properties
2D Descriptors Topological Indices (e.g., Wiener Index), Molecular ConnectivityAtom connectivity and branching
3D Descriptors Molecular Shape Indices, Solvent Accessible Surface AreaThree-dimensional shape and size
Physicochemical LogP, Molar Refractivity, PolarizabilityLipophilicity, electronic properties

This table lists common classes of molecular descriptors used in QSAR modeling to numerically represent molecular structures for correlation with biological activity.

By identifying which structural features (represented by the descriptors) are most important for activity, these computational SAR models can guide the design of more potent and selective spiropentane-based compounds. openmedicinalchemistryjournal.commdpi.com

Applications of Methyl 2 Spiro 2.2 Pentan 1 Yl Acetate and Its Derivatives in Advanced Organic Synthesis

Spiro[2.2]pentane Scaffolds as Conformationally Restricted Analogues in Molecular Design

The introduction of spirocyclic motifs is a rising strategy in medicinal chemistry, primarily due to the favorable drug-like properties conferred by these sp³-rich systems. researchgate.net The spiropentyl group, with its compact, bow-tie-like three-dimensional structure, is particularly desirable. enamine.net Spiro[2.2]pentanes are rigid carbocycles that possess well-defined exit vectors for attached functional groups. nih.gov This conformational restriction can reduce the entropic penalty associated with binding to a biological target, potentially leading to enhanced intermolecular interactions and greater biological activity. digitellinc.com Studies have shown that incorporating a spiropentane (B86408) fragment can enhance a molecule's local hydrophobicity while simultaneously improving its resistance to metabolic degradation, which are highly favorable pharmacokinetic traits. enamine.net In some instances, the addition of this scaffold has been shown to increase a drug's potency significantly. unc.edu

The inherent rigidity of the spiropentane skeleton makes it an exemplary scaffold for the construction of molecular probes designed to study biochemical pathways and mechanisms of action. digitellinc.com By locking the relative orientation of appended functional groups, these scaffolds allow for the precise probing of protein binding pockets and active sites. The defined spatial arrangement of substituents minimizes conformational ambiguity, leading to a clearer understanding of structure-activity relationships (SAR). The development of synthetic methods that allow for the creation of polysubstituted spiropentanes with control over stereochemistry further enhances their utility in creating highly specific and potent molecular probes. nih.govacs.org

A significant application of the spiropentane scaffold is in the creation of unnatural amino acids (UAAs) for incorporation into peptides. nih.gov Introducing UAAs is a common strategy to enhance the activity, selectivity, and metabolic stability of therapeutic peptides by making them more resistant to enzymatic degradation. pepdd.comexplorationpub.com The rigid spiropentane backbone serves as an excellent tool for constraining the peptide backbone or side-chain conformations, which can enforce a specific secondary structure or binding orientation.

Researchers have successfully synthesized conformationally constrained analogues of L-glutamic acid by building upon a spiro[2.2]pentane scaffold. nih.gov This work demonstrates the utility of this framework in mimicking the structure of natural amino acids while restricting their conformational freedom. nih.gov Similarly, practical, large-scale approaches have been developed for synthesizing spirocyclic α-prolines, which are valuable substrates for creating peptidomimetics with improved pharmacological properties. digitellinc.com The synthesis of amido-spiro[2.2]pentanes further provides direct building blocks for integration into peptide chains. nih.gov

Spirocyclic Amino Acid TypeNatural Amino Acid MimickedKey Structural FeatureReference
1-Aminospiro[2.2]pentyl-1,4-dicarboxylic acidsL-Glutamic AcidSpiro[2.2]pentane core constrains the relative positions of the amino and carboxyl groups. nih.gov
α-Spiro-β-prolinesProlineSpirocyclic fragment fused to the proline ring, creating a highly rigid structure. digitellinc.com
Amido-spiro[2.2]pentanesGeneral Amino AcidsAmide functionality is directly attached to the spiropentane ring, ready for peptide synthesis. nih.gov

Utility as Key Synthons in Multi-Step Organic Synthesis

Beyond its role as a structural scaffold, Methyl 2-(spiro[2.2]pentan-1-yl)acetate and related derivatives are valuable synthons—or building blocks—for constructing more complex molecular architectures. The high degree of strain inherent in the spiropentane system can be harnessed to drive unique chemical transformations. nih.gov

The stored strain energy in spiropentanes makes them susceptible to selective ring-opening reactions, providing access to other complex structures. acs.org For example, the selective opening of spiropentane derivatives can be used to form acyclic systems with controlled stereochemistry at distant centers. acs.org Analogous strained systems, such as oxaspiro[2.2]pentanes, have proven to be valuable synthons in the synthesis of complex carbocyclic products and other intricate architectures. nih.gov These transformations highlight the potential of the spiropentane core to be strategically disassembled to generate linear or alternative cyclic frameworks that might be difficult to access through other synthetic routes.

The availability of functionalized spiropentanes like this compound allows for their use as starting materials in the synthesis of compound libraries for drug discovery and other screening purposes. achemblock.com The development of diverse synthetic pathways to access monosubstituted and polysubstituted spiropentanes means that the core scaffold can be decorated with a wide array of functional groups. nih.govresearchgate.netresearchgate.net This chemical versatility enables the generation of numerous analogues from a common spiropentane intermediate, facilitating the systematic exploration of chemical space around this valuable three-dimensional scaffold.

Development of Novel Synthetic Methodologies Employing Spiropentane Derivatives as Reagents or Catalysts

An emerging area of interest is the application of spiropentane derivatives not just as structural components but as active participants in chemical reactions, such as reagents or ligands for catalysis. While this field is still developing, the unique properties of the spiropentane framework make it an attractive platform for designing new chemical tools. For instance, the synthesis of novel chiral ligands for asymmetric catalysis has been achieved using the related oxaspiro[2.2]pentane system. nih.gov The rigidity and well-defined stereochemistry of chiral spiropentane derivatives make them promising candidates for development as ligands in transition-metal catalysis, where precise control over the three-dimensional environment of the metal center is crucial for achieving high enantioselectivity.

Exploration of Spiropentane Motifs in Supramolecular Chemistry and Materials Science

The unique structural properties of the spiropentane motif—namely its rigidity, compact size, and well-defined three-dimensional geometry—make it a highly attractive building block, or tecton, for the fields of supramolecular chemistry and materials science. Although the direct application of this compound in these areas is an emerging field of research, the potential of the core spiropentane structure is significant.

In supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent interactions, the spiropentane unit can serve as a rigid scaffold. The tetrahedral-like arrangement of substituents emanating from the spiro-carbon atom allows for the precise spatial positioning of functional groups capable of forming hydrogen bonds, π-π stacking, or other intermolecular interactions. This can facilitate the self-assembly of discrete, complex architectures or extended networks with predictable structures and properties. The conformational rigidity of the spiropentane core is advantageous, as it reduces the entropic penalty associated with pre-organizing binding sites for host-guest interactions, potentially leading to stronger and more selective recognition phenomena.

In materials science, the incorporation of spiropentane motifs into polymers or functional organic materials can impart desirable properties. Spiro-compounds, in general, are known to enhance the thermal stability and morphological properties of materials. For example, spiro-fluorene derivatives have been successfully used in liquid crystals and organic light-emitting diodes (OLEDs), where the spiro center helps to maintain a rigid, amorphous state and prevent crystallization, which is beneficial for device longevity and efficiency. researchgate.net By analogy, introducing the even more compact and rigid spiropentane unit into a polymer backbone or as a pendant group could lead to materials with high glass transition temperatures and enhanced thermal stability.

Furthermore, the high sp³-character of the spiropentane unit makes it a bioisostere for other commonly used groups in medicinal chemistry and could be used to create novel materials with specific biological or electronic properties. The defined exit vectors of the spiropentane core allow for its use as a unique linker or cross-linking agent in the design of porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), potentially leading to materials with tailored pore sizes and functionalities for applications in gas storage or catalysis.

Table 2: Potential Applications of the Spiropentane Motif in Supramolecular Chemistry and Materials Science
FieldPotential ApplicationRationale Based on Spiropentane Properties
Supramolecular ChemistryRigid tectons for self-assemblyThe defined geometry and conformational rigidity can direct the formation of predictable, highly ordered supramolecular structures.
Supramolecular ChemistryHost-guest systemsThe spiropentane scaffold can be functionalized to create pre-organized cavities for selective molecular recognition.
Materials ScienceHigh-performance polymersIncorporation of the rigid spiropentane unit can increase the glass transition temperature and thermal stability of polymers.
Materials ScienceOrganic electronics (e.g., liquid crystals)The spiro-structure can promote favorable morphologies (e.g., stable amorphous glasses) and enhance thermal properties, analogous to other spiro-compounds used in the field. researchgate.net
Materials SciencePorous materials (e.g., MOFs, COFs)Can act as a rigid, three-dimensional linker to create porous frameworks with specific topologies and functionalities.

Future Directions and Emerging Research Avenues in Spiropentane Chemistry

Development of Sustainable and Green Chemistry Approaches for Spiropentane (B86408) Synthesis

The synthesis of highly strained molecules like spiropentanes has traditionally relied on methods that are often resource-intensive and generate significant waste. The future of spiropentane synthesis is intrinsically linked to the principles of green chemistry, focusing on the development of more sustainable and environmentally benign methodologies.

Emerging research is geared towards the use of earth-abundant metal catalysts or even metal-free catalytic systems. For instance, the use of simple and inexpensive catalysts like sodium hydroxide (B78521) (NaOH) has been demonstrated for the chemo- and diastereoselective (3+2) cycloaddition reactions of activated cyclopropanes, offering a green and facile route to spirocyclopentanes. frontiersin.orgnih.gov Photocatalysis, harnessing visible light as a traceless energy source, is another promising avenue for promoting cycloaddition reactions to form spirocyclic systems under mild conditions. nih.govmdpi.comrsc.org

Biocatalysis is also poised to revolutionize the synthesis of spiropentanes and their derivatives. astrazeneca.com The use of enzymes could offer unparalleled stereocontrol and operate under mild, aqueous conditions, significantly reducing the environmental footprint of synthetic processes. mdpi.commdpi.comrsc.org Future research will likely focus on discovering and engineering enzymes capable of constructing the spiropentane core or functionalizing pre-existing spiropentane scaffolds with high efficiency and selectivity.

Synthesis ApproachGreen Chemistry Principle(s) AddressedPotential for Methyl 2-(spiro[2.2]pentan-1-yl)acetate Synthesis
NaOH-Promoted Cycloadditions Use of safer solvents, energy efficiency, catalysisAdaptation of related cycloaddition strategies for the synthesis of the spiropentane core. frontiersin.org
Photocatalysis Use of renewable energy, catalysisVisible-light mediated cycloadditions to construct the spiropentane ring system. nih.govmdpi.com
Biocatalysis Use of renewable feedstocks, catalysis, reactions in safer solventsEnzymatic resolution of racemic spiropentane precursors or direct asymmetric synthesis. astrazeneca.commdpi.com

Exploration of Undiscovered Reactivity and Novel Transformations of this compound and its Analogs

The high degree of strain in the spiropentane skeleton imparts it with unique reactivity that is yet to be fully harnessed. While the synthesis of various substituted spiropentanes has been explored, the novel transformations of functionalized derivatives like this compound remain a fertile ground for investigation.

Future research will likely delve into strain-release reactions that can be controlled to generate novel molecular architectures. The selective opening of one of the cyclopropane (B1198618) rings in the spiropentane core could provide access to a diverse range of functionalized cyclobutane (B1203170) and cyclopentane (B165970) derivatives. The ester functionality in this compound serves as a handle for a variety of transformations, including reduction to the corresponding alcohol, amidation, and conversion to other functional groups, which can then be used to explore further reactivity. researchgate.net

Moreover, the development of novel cycloaddition reactions where the spiropentane moiety itself participates as a reactive partner could lead to the construction of complex polycyclic systems. The unique electronic properties of the strained sigma bonds in spiropentanes could be exploited in transition-metal-catalyzed cross-coupling and C-H activation reactions, enabling the direct functionalization of the spiropentane core in a highly selective manner.

Innovative Applications of Spiropentane Motifs in Emerging Fields of Chemical Science

The rigid, three-dimensional structure of the spiropentane unit makes it an attractive motif for applications beyond traditional organic synthesis. The incorporation of spiropentane scaffolds into drug candidates is a rapidly growing area of research. enamine.netnih.govbldpharm.com The spiropentyl group can act as a bioisostere for other commonly used groups, such as gem-dimethyl or tert-butyl groups, while offering improved metabolic stability and pharmacokinetic properties. enamine.netnih.gov Recent studies have shown that the spiropentyl fragment can enhance local hydrophobicity while resisting metabolic clearance, which are favorable traits for improving a drug's profile. enamine.net

In materials science, the incorporation of spiropentane units into polymers could lead to materials with novel thermal and mechanical properties due to the rigidity and defined geometry of the spirocyclic junction. The high strain energy of spiropentanes also makes them potential candidates for applications in energetic materials.

Field of ApplicationKey Advantage of Spiropentane MotifPotential Role of this compound
Medicinal Chemistry 3D structure, metabolic stability, improved pharmacokineticsAs a building block for novel drug candidates with enhanced properties. enamine.netnih.gov
Materials Science Rigidity, defined geometry, high strain energyMonomer for the synthesis of novel polymers with unique properties.
Energetic Materials High strain energyPrecursor to energetic compounds.

Advancements in High-Throughput Synthesis and Screening Methodologies for Spiropentane Libraries

The exploration of the full potential of spiropentane-containing molecules in drug discovery and materials science necessitates the ability to rapidly synthesize and screen large libraries of these compounds. Future advancements in this area will focus on the development of robust and automated synthetic methods for the preparation of diverse spiropentane derivatives.

The use of solid-phase synthesis, where molecules are built on a polymer support, could be adapted for the construction of spiropentane libraries. This would allow for the rapid assembly of a large number of analogs of this compound with variations in the ester group and substitution on the spiropentane core. Automated synthesis platforms can be employed to perform these reactions in a parallel fashion, significantly accelerating the drug discovery process. foresight.orgeubopen.org

High-throughput screening techniques will be crucial for identifying spiropentane-containing molecules with desired biological activities or material properties. The development of novel assays and screening platforms tailored to the unique characteristics of spiropentanes will be an important area of future research.

Synergistic Integration of Experimental and Computational Research in Spiropentane Chemistry

The intricate structure and reactivity of spiropentanes make them ideal candidates for investigation through a synergistic combination of experimental and computational methods. Computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide invaluable insights into the stability, electronic structure, and reactivity of these strained molecules. nih.govmdpi.comumich.eduyoutube.com

DFT calculations can be used to predict the outcomes of reactions involving spiropentanes, guiding the design of new synthetic strategies and the development of novel catalysts. researchgate.net For instance, computational studies can help in understanding the mechanism of ring-opening reactions of this compound, allowing for the prediction of reaction pathways and product distributions.

Molecular dynamics simulations can be employed to study the conformational preferences of spiropentane-containing molecules and their interactions with biological targets, such as proteins and enzymes. 193.6.1mdpi.comrsc.org This information is critical for the rational design of new drugs based on the spiropentane scaffold. The integration of computational predictions with experimental validation will be a powerful paradigm for accelerating research and discovery in spiropentane chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.